molecular formula C10H12F3N3O4 B2536278 Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2287321-04-2

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2536278
CAS No.: 2287321-04-2
M. Wt: 295.218
InChI Key: LTFXASZLOQJSLA-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, imidazole, and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of azetidine derivatives, which are then reacted with imidazole-4-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate: Similar in structure but without the trifluoroacetic acid component.

    1-(Azetidin-3-yl)imidazole-4-carboxylic acid: Lacks the methyl ester group.

    2,2,2-Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid moieties but different core structures.

Uniqueness

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid is unique due to the combination of azetidine, imidazole, and trifluoroacetic acid in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)7-4-11(5-10-7)6-2-9-3-6;3-2(4,5)1(6)7/h4-6,9H,2-3H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXASZLOQJSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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